4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide
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Overview
Description
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with methoxy groups and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxypyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide derivatives: Variations in the substitution pattern can lead to different properties and applications.
Other benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide moiety.
Uniqueness
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring with methoxy groups and a benzenesulfonamide moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55619-43-7 |
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Molecular Formula |
C12H18N2O6S2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxypyrrolidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16) |
InChI Key |
VGHMSKCXHSULIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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